molecular formula C20H28O5 B12092133 14Deoxy-11-oxoandrographolide

14Deoxy-11-oxoandrographolide

Cat. No.: B12092133
M. Wt: 348.4 g/mol
InChI Key: XBINLYXLOLWNSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Deoxy-11-oxoandrographolide can be synthesized from andrographolide through a series of chemical reactions. The process involves the selective oxidation of andrographolide to form 14-deoxy-11-oxoandrographolide. Common reagents used in this synthesis include oxidizing agents such as pyridinium chlorochromate (PCC) and solvents like dichloromethane .

Industrial Production Methods: Industrial production of 14-deoxy-11-oxoandrographolide typically involves extraction from the leaves of Andrographis paniculata. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 14-Deoxy-11-oxoandrographolide undergoes various chemical reactions, including:

    Oxidation: Conversion to other oxidized derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 14-deoxy-11-oxoandrographolide involves multiple molecular targets and pathways:

Comparison with Similar Compounds

14-Deoxy-11-oxoandrographolide is compared with other diterpenoid lactones derived from Andrographis paniculata:

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-oxoethyl]-2H-furan-5-one

InChI

InChI=1S/C20H28O5/c1-12-4-5-15-19(2,7-6-16(23)20(15,3)11-21)18(12)14(22)8-13-9-17(24)25-10-13/h9,15-16,18,21,23H,1,4-8,10-11H2,2-3H3

InChI Key

XBINLYXLOLWNSB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C(=O)CC3=CC(=O)OC3)(C)CO)O

Origin of Product

United States

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